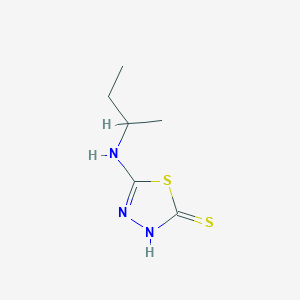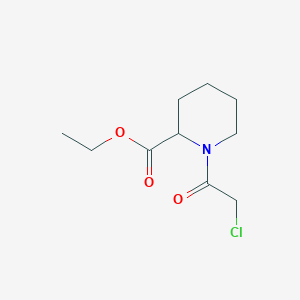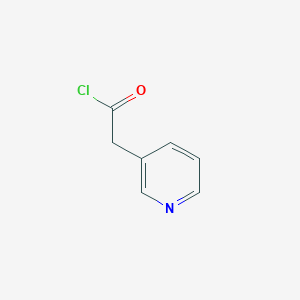
2-(Pyridin-3-yl)acetyl chloride
Übersicht
Beschreibung
“2-(Pyridin-3-yl)acetyl chloride” is a chemical compound with the molecular formula C7H6ClNO . It is also known as “Pyridin-3-ylacetyl chloride hydrochloride” and has a molecular weight of 155.58 .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-yl)acetyl chloride” consists of a pyridine ring attached to an acetyl chloride group . The InChI code for this compound is 1S/C7H6ClNO.ClH/c8-7(10)4-6-2-1-3-9-5-6;/h1-3,5H,4H2;1H .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Pyridin-3-yl)acetyl chloride” are not available, similar compounds such as pyrimidines are known to exhibit a wide range of chemical reactions .Physical And Chemical Properties Analysis
“2-(Pyridin-3-yl)acetyl chloride” is predicted to have a boiling point of 252.3±23.0 °C and a density of 1.254±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The 2-(Pyridin-3-yl)acetyl chloride could potentially be used as a precursor in the synthesis of these piperidine derivatives.
Inhibitor of h-NPP3 Target
Some compounds related to 2-(Pyridin-3-yl)acetyl chloride have been found to be potent inhibitors of the h-NPP3 target . This suggests potential applications in the development of drugs that target this enzyme.
Synthesis of Imidazo[1,2-a]Pyridines
Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . 2-(Pyridin-3-yl)acetyl chloride could potentially be used in the synthesis of these compounds.
Schiff Bases of Pyridine Derivatives
Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .
Synthesis of Pyrimidine Derivatives
2-(Pyridin-2-yl) Pyrimidine derivatives can be synthesized using 2-(Pyridin-3-yl)acetyl chloride . These derivatives have potential applications in various fields of chemistry and biology.
Chemosensors
Several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties which can be used in ion recognition and they are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that 2-(Pyridin-3-yl)acetyl chloride may also interact with various biological targets.
Mode of Action
It is known that the compound can be used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These acids have shown a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . The interaction of 2-(Pyridin-3-yl)acetyl chloride with its targets could potentially lead to these effects.
Biochemical Pathways
Similar compounds have been found to inhibit collagen synthesis , suggesting that 2-(Pyridin-3-yl)acetyl chloride may also affect pathways related to collagen production and fibrosis.
Pharmacokinetics
Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 2-(Pyridin-3-yl)acetyl chloride.
Result of Action
Similar compounds have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These effects suggest that 2-(Pyridin-3-yl)acetyl chloride may also have diverse molecular and cellular impacts.
Action Environment
Similar compounds such as imidazole derivatives are known to be stable and highly soluble in water and other polar solvents , suggesting that the action of 2-(Pyridin-3-yl)acetyl chloride may also be influenced by the solvent environment.
Eigenschaften
IUPAC Name |
2-pyridin-3-ylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVFMHCTUFZMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)acetyl chloride | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








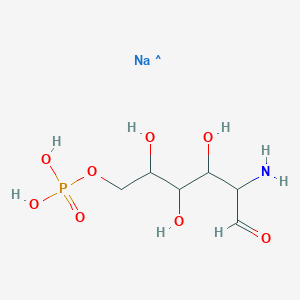

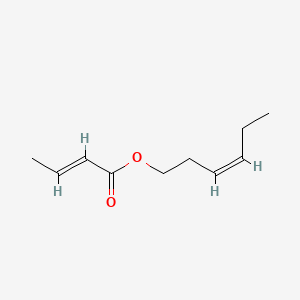

![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)
